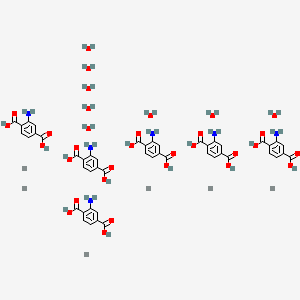
6-Methyl-2-phenyl-2,3-dihydrothiochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-phenyl-2,3-dihydrothiochromen-4-one is a heterocyclic compound that belongs to the thiochromenone family This compound is characterized by a thiochromenone core structure, which is a sulfur-containing analog of chromenone The presence of a methyl group at the 6-position and a phenyl group at the 2-position further defines its unique chemical identity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl-2,3-dihydrothiochromen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-phenylthiocinnamic acid with sulfur and a suitable catalyst can yield the desired thiochromenone derivative. The reaction conditions often involve refluxing in an organic solvent such as toluene or xylene, with the presence of a dehydrating agent to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenyl-2,3-dihydrothiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiochromenone to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiochromenone core, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted thiochromenone derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenyl-2,3-dihydrothiochromen-4-one largely depends on its interaction with biological targets. The compound can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Chromanone: Lacks the sulfur atom present in thiochromenone.
Chromenone: Similar structure but without the sulfur atom.
Thiochromone: Similar sulfur-containing compound but with different substitution patterns.
Uniqueness
6-Methyl-2-phenyl-2,3-dihydrothiochromen-4-one is unique due to its specific substitution pattern and the presence of both sulfur and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
| 6948-60-3 | |
Molecular Formula |
C16H14OS |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
6-methyl-2-phenyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C16H14OS/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |
InChI Key |
POQPCPSMQILWNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)


